molecular formula C12H14N2O B13577459 5-(4-Isopropylphenyl)oxazol-2-amine

5-(4-Isopropylphenyl)oxazol-2-amine

Cat. No.: B13577459
M. Wt: 202.25 g/mol
InChI Key: BGZYWOHUWNZBGM-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes or ketones as starting materials . The reaction conditions often involve the use of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .

Scientific Research Applications

5-(4-Isopropylphenyl)oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonding and π-π stacking, with these targets, leading to modulation of their activity . This compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: A similar compound with the nitrogen and oxygen atoms in different positions.

    Benzoxazole: Contains a fused benzene ring, offering different chemical properties.

Uniqueness

5-(4-Isopropylphenyl)oxazol-2-amine is unique due to the presence of the isopropylphenyl group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct biological activities compared to other oxazole derivatives .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C12H14N2O/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14)

InChI Key

BGZYWOHUWNZBGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C(O2)N

Origin of Product

United States

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